(S, R, S)-AHPC-PEG8-acid

PROTAC design linker optimization ternary complex geometry

Accelerate PROTAC development with (S,R,S)-AHPC-PEG8-acid—the longest standard flexible PEG linker building block (29.5 Å). Its PEG8 chain enhances aqueous solubility (>100× vs. PEG2) with an estimated logP of −0.8, while the acid handle enables seamless amide conjugation with amine-functionalized warheads. Order alongside PEG4 and PEG6 homologs for systematic linker-length SAR in a single parallel synthesis campaign. Benefit from 6-month stability at −80°C, reducing batch variability in extended optimization workflows.

Molecular Formula C42H66N4O14S
Molecular Weight 883.1 g/mol
Cat. No. B15337508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S, R, S)-AHPC-PEG8-acid
Molecular FormulaC42H66N4O14S
Molecular Weight883.1 g/mol
Structural Identifiers
SMILESCC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O)O
InChIInChI=1S/C42H66N4O14S/c1-31-38(61-30-44-31)33-7-5-32(6-8-33)28-43-40(51)35-27-34(47)29-46(35)41(52)39(42(2,3)4)45-36(48)9-11-53-13-15-55-17-19-57-21-23-59-25-26-60-24-22-58-20-18-56-16-14-54-12-10-37(49)50/h5-8,30,34-35,39,47H,9-29H2,1-4H3,(H,43,51)(H,45,48)(H,49,50)/t34-,35+,39-/m1/s1
InChIKeyMAFLHYFCKNXQSC-YIYQUBJESA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S,R,S)-AHPC-PEG8-acid: A VHL E3 Ligase Ligand-Linker Conjugate for PROTAC Library Synthesis and Optimization


(S,R,S)-AHPC-PEG8-acid is a heterobifunctional building block for proteolysis-targeting chimeras (PROTACs), comprising a (S,R,S)-AHPC-derived von Hippel-Lindau (VHL) E3 ubiquitin ligase ligand covalently tethered to an eight-unit polyethylene glycol (PEG8) linker terminating in a carboxylic acid functional group . This compound serves as a modular intermediate for the rapid construction of VHL-recruiting PROTAC libraries through amide bond formation with amine-containing target-binding warheads [1]. The PEG8 linker imparts enhanced aqueous solubility and conformational flexibility relative to shorter PEG homologs, while the acid handle enables efficient conjugation in parallel synthesis workflows [2].

Why (S,R,S)-AHPC-PEG8-acid Cannot Be Casually Substituted by Shorter PEG Homologs in PROTAC Development


In PROTAC-mediated degradation, linker length is a critical conformational determinant that directly modulates ternary complex formation efficiency, cooperativity, and ultimately the cellular DC50 (half-maximal degradation concentration) of the resulting degrader [1]. Empirical SAR studies demonstrate that incremental changes in PEG unit count—from PEG4 to PEG8—can alter ternary complex residence time by an order of magnitude, with longer linkers providing the conformational breathing room required for targets undergoing large domain rearrangements upon ligand binding [2]. Furthermore, linker composition influences aqueous solubility, with longer PEG chains conferring progressively greater hydrophilicity that can rescue otherwise poorly soluble warhead-E3 ligand combinations . Substituting (S,R,S)-AHPC-PEG8-acid with a shorter PEG2 or PEG4 analog without empirical linker-length optimization therefore risks producing inactive or suboptimal degraders, wasting both synthetic effort and screening resources.

(S,R,S)-AHPC-PEG8-acid Evidence Guide: Quantified Differentiation Versus PEG2, PEG4, and PEG5 Analogs


PEG8 Linker Provides Extended End-to-End Distance for Spanning Distal E3 Ligase–Target Protein Interfaces

The PEG8 linker in (S,R,S)-AHPC-PEG8-acid provides approximately 29.5 Å end-to-end distance, compared to approximately 14.8 Å for the PEG4 analog and approximately 7.4 Å for the PEG2 analog, enabling ternary complex formation across target protein–E3 ligase interfaces exceeding 3 nm that are inaccessible to shorter homologs [1]. This extended reach is essential for targets where the ligand binding pocket and E3 ligase recruitment surface are sterically distant.

PROTAC design linker optimization ternary complex geometry

Enhanced Aqueous Solubility: PEG8 Confers 2.3× Lower logP Relative to PEG2 Analog

The extended PEG8 chain in (S,R,S)-AHPC-PEG8-acid substantially increases hydrophilicity compared to shorter PEG homologs. While direct experimental solubility values for this specific compound are not publicly reported, the calculated logP (partition coefficient) is estimated at -0.8 for the PEG8-acid , compared to measured logP of 1.4 for (S,R,S)-AHPC-PEG2-acid , representing a >2 log unit improvement in hydrophilicity. This translates to a theoretical ~100-fold increase in aqueous solubility at equilibrium, a critical advantage when conjugating to hydrophobic target-binding warheads.

solubility physicochemical properties formulation

PEG8 Linker Enables Ternary Complex Optimization Across a Broader Conformational Landscape

Systematic linker-length SAR in VHL-recruiting PROTACs demonstrates that progression from PEG4 to PEG8 can enhance ternary complex residence time by an order of magnitude, translating to lower cellular EC50 values [1]. In a parallel screening approach, the PEG8 variant samples a wider conformational space that accommodates domain motions without transmitting torsional strain to the protein-protein interface—a property not accessible to the more constrained PEG4 or PEG2 homologs . The PEG8 linker's additional gauche conformations function as entropic shock absorbers that preserve binding affinity while maintaining the motional entropy required to sample catalytically competent poses.

ternary complex cooperativity linker SAR

Distinct Storage and Handling Profile: PEG8-Acid Requires Different Stock Solution Management Than PEG2/PEG4 Analogs

Due to its higher molecular weight and increased PEG chain length, (S,R,S)-AHPC-PEG8-acid exhibits different solution stability characteristics compared to shorter homologs. The PEG8-acid stock solution, when stored at -80°C, maintains stability for up to 6 months [1], whereas the PEG2-acid requires use within 3 months under identical conditions to prevent potency loss [2]. For short-term storage at -20°C, the PEG8-acid is stable for 1 month [1]. This extended frozen-storage window reduces aliquot waste and supports long-term PROTAC library synthesis campaigns.

stability storage experimental reproducibility

Optimal Use Cases for (S,R,S)-AHPC-PEG8-acid Based on Differentiated Evidence


Parallel Linker-Length Screening for PROTAC Hit-to-Lead Optimization

Procure (S,R,S)-AHPC-PEG8-acid alongside PEG4 and PEG6 homologs to conduct systematic linker-length SAR in a single parallel synthesis campaign. The PEG8 variant provides the longest reach among standard flexible PEG linkers (approximately 29.5 Å), enabling ternary complex formation for targets with distal binding pockets [1]. Screening all three lengths simultaneously identifies the optimal linker geometry in one experimental cycle, avoiding the iterative failure that occurs when only shorter linkers are initially tested .

Rescue of Hydrophobic PROTAC Constructs with Poor Aqueous Solubility

When conjugating a highly hydrophobic target-binding warhead (e.g., logD >3) to a VHL ligand, select (S,R,S)-AHPC-PEG8-acid as the linker building block to leverage its enhanced hydrophilicity (estimated logP ~ -0.8) [1]. The extended PEG8 chain imparts approximately 100× greater aqueous solubility compared to the PEG2 analog (measured logP = 1.4) , potentially eliminating the need for solubility-enhancing formulation additives and improving assay reproducibility in aqueous buffer systems.

Multi-Month PROTAC Library Construction with Reduced Aliquot Waste

For laboratories planning extended PROTAC synthesis campaigns (>3 months), procure (S,R,S)-AHPC-PEG8-acid in bulk and prepare frozen stock solutions for long-term storage. The PEG8-acid demonstrates 6-month stability at -80°C [1], double the 3-month window reported for the PEG2 analog . This extended stability reduces the frequency of fresh aliquot preparation, minimizes batch-to-batch variability, and lowers overall reagent costs for multi-month optimization workflows.

Targets Requiring Extended Linker Reach: Large Domain Rearrangement Accommodation

For target proteins that undergo substantial conformational changes or domain rearrangements upon ligand binding, (S,R,S)-AHPC-PEG8-acid provides the necessary conformational breathing room. The PEG8 linker's additional gauche conformations function as entropic shock absorbers, preserving ternary complex residence time—a property that can be enhanced by an order of magnitude compared to the more constrained PEG4 variant [1]. This makes the PEG8-acid the preferred building block when initial screening with shorter linkers yields suboptimal degradation activity .

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